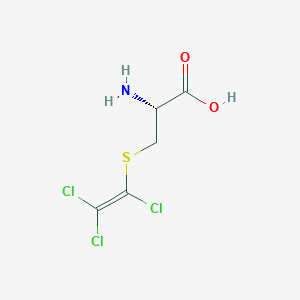

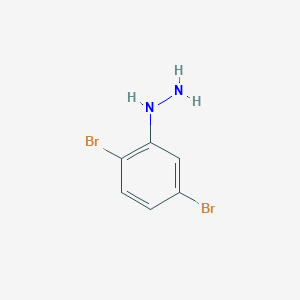

(2,5-Dibromophenyl)hydrazine

説明

Synthesis Analysis

The synthesis of hydrazine derivatives can involve various chemical reactions. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is achieved through the condensation of picryl chloride with hydrazine hydrate . This process is based on scanty literature reports and involves a reaction at 30-50 degrees Celsius in methanol. Similarly, the synthesis of fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones is achieved via a ring-enlargement reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles and hydrazine, showcasing the versatility of hydrazine in nucleophilic addition and ring transformation reactions .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the synthesized 1,2-bis(2,4,6-trinitrophenyl) hydrazine was characterized by IR and 1H NMR spectral data . The crystal structure of a host compound complex with methylhydrazine revealed centrosymmetric cyclic dimeric units, demonstrating the ability of hydrazine derivatives to form stable complexes with specific bonding patterns .

Chemical Reactions Analysis

Hydrazine derivatives can participate in a range of chemical reactions. The reaction of hydrazine with 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles leads to the formation of fluorinated Z-oximes, indicating that hydrazine can act as a nucleophile . Additionally, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives involves the reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under Sonogashira conditions, which is a cross-coupling reaction that forms carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are crucial for their potential applications. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, for example, were studied and theoretically computed, indicating superior performance compared to other energetic materials . The optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives were investigated through quantum chemical calculations and cyclic voltammetric studies, revealing insights into their electronic structures and redox behaviors .

科学的研究の応用

Environmental and Biological Detection :

- A ratiometric fluorescent probe, utilizing dicyanoisophorone and a 4-bromobutyryl group, was developed for N2H4 detection. This probe is suitable for environmental water systems and fluorescence imaging in cells and zebrafish, highlighting its low cytotoxicity and high sensitivity (Zhu et al., 2019).

- Another near-infrared fluorescence probe, CyJ, exhibited high selectivity for N2H4, with low detection limits and potential for bioimaging in live mice and various tissues (Zhang et al., 2015).

Corrosion Inhibition :

- Synthesized hydrazine compounds like BDBH and DPPH demonstrated effectiveness as corrosion inhibitors on N80 steel in hydrochloric acid, showing mixed-type inhibition and adherence to Langmuir adsorption isotherm (Yadav et al., 2015).

Pharmaceutical and Antimicrobial Applications :

- Certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles, without sedation or lethality, were identified as potent anticonvulsants, comparing favorably with standard drugs (Chapleo et al., 1986).

- A series of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines exhibited significant anti-bacterial and anti-fungal activities, highlighting their potential in antimicrobial treatments (Bharti et al., 2010).

Electrochemical Applications :

- A carbon paste electrode modified by ferrocene and carbon nanotubes was developed for simultaneous determination of phenylhydrazine and hydrazine, demonstrating high sensitivity and practicality for real sample analysis (Afzali et al., 2011).

Chemical Sensing and Catalysis :

- Advances in fluorescent probes for hydrazine detection in environmental and biological systems were reviewed, emphasizing their necessity due to hydrazine's toxicity and widespread use (Zhang et al., 2020).

- Nickel catalysts have been designed for H2 production via hydrous hydrazine decomposition, focusing on achieving 100% H2 selectivity under mild conditions (He et al., 2018).

Safety and Hazards

“(2,5-Dibromophenyl)hydrazine” is associated with several hazard statements including H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection and washing thoroughly after handling .

特性

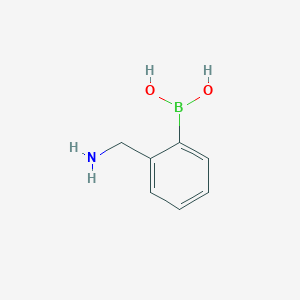

IUPAC Name |

(2,5-dibromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLGBZJXJXCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397111 | |

| Record name | (2,5-dibromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dibromophenyl)hydrazine | |

CAS RN |

62672-26-8 | |

| Record name | (2,5-dibromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。